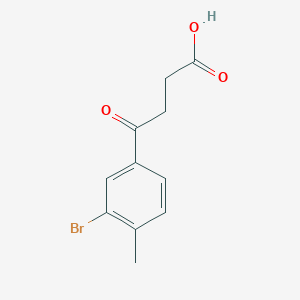

4-(3-溴-4-甲苯基)-4-氧代丁酸

描述

The compound 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, while not directly studied in the provided papers, is structurally related to several compounds that have been synthesized and analyzed for their potential applications in medicinal chemistry and materials science. The related compounds exhibit a range of activities, including antibacterial properties and interactions with DNA, which suggests that the compound may also possess interesting biological or chemical properties worth investigating .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described using 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material. This process involves reactions with various nucleophiles such as benzimidazole and ethyl glycinate hydrochloride under Aza–Michael addition conditions, followed by further reactions to form pyridazinones and furanones derivatives . Although the exact synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is not detailed, similar synthetic strategies could potentially be applied to this compound.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, UV–Vis, and NMR, along with single crystal X-ray diffraction, have been employed to characterize the molecular structure of related brominated compounds. These studies provide insights into the intermolecular interactions, crystal packing, and the overall stability of the molecules . The molecular structure of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid could be similarly elucidated using these techniques.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions, including prototropic allylic rearrangement and reactions with nucleophilic reagents such as hydrazine, hydroxylamine, and thiourea, leading to the formation of different heterocyclic structures . These findings suggest that 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid may also be reactive towards nucleophiles and could be used to synthesize novel compounds.

Physical and Chemical Properties Analysis

Density functional theory (DFT) has been used to optimize the geometry and predict the physical and chemical properties of similar compounds. Analyses such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) provide information on the reactivity, stability, and electronic properties of the molecules. Additionally, the first hyperpolarizability and HOMO-LUMO gap have been reported, which are indicative of the nonlinear optical properties and the charge transfer within the molecules . These computational methods could be applied to 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid to predict its properties and reactivity.

科学研究应用

1. Synthesis of Indole Derivatives

- Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The synthesis of indole derivatives often involves multi-step reactions that can include bromination, condensation, and functional group transformations .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

2. Synthesis of CCR5 Antagonists

- Summary of Application: CCR5 antagonists are a class of drugs used in the treatment of HIV/AIDS. The synthesis of these drugs often involves the use of bromophenyl compounds.

- Methods of Application: The synthesis of CCR5 antagonists involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid.

- Results or Outcomes: The development of a practical synthesis method for an orally active CCR5 antagonist demonstrates the utility of related bromophenyl compounds in pharmaceutical synthesis.

3. Synthesis of Biphenyl Amides and 2-Benzazepine-4-Acetic Acid Derivatives

- Summary of Application: 3-Bromo-4-methylbenzoic acid, a compound similar to 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives .

- Methods of Application: The synthesis of these compounds involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid .

- Results or Outcomes: These compounds have been synthesized as analogs of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .

4. Synthesis of Bromophenols

- Summary of Application: Bromophenols are a type of natural product and their derivatives have shown the complexity and efficiency of synthesizing brominated aromatic compounds.

- Methods of Application: The synthesis of bromophenols involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid.

- Results or Outcomes: The successful synthesis of various bromophenols demonstrates the potential routes that might be applied to synthesize 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid.

5. Synthesis of Selected Alkaloids

- Summary of Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- Methods of Application: The synthesis of selected alkaloids involves complex organic synthesis procedures, which may include the use of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid .

- Results or Outcomes: The successful synthesis of various selected alkaloids demonstrates the potential routes that might be applied to synthesize 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid .

属性

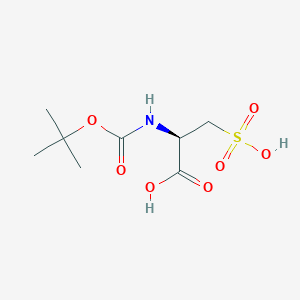

IUPAC Name |

4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOCYNUARNHLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

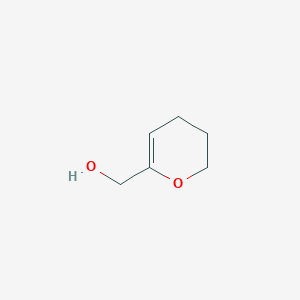

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501586 | |

| Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid | |

CAS RN |

62903-07-5 | |

| Record name | 3-Bromo-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)